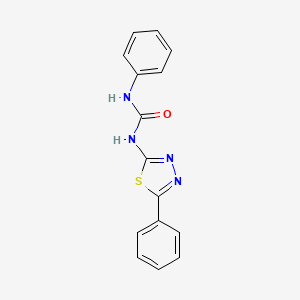

N-phenyl-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea” is a compound that contains a urea group (NHCONH) and a 1,3,4-thiadiazole ring. The thiadiazole ring is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This compound also has two phenyl groups attached to the nitrogen atoms of the urea group and the 5-position of the thiadiazole ring .

Molecular Structure Analysis

The molecular structure of “N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The presence of the urea group and the thiadiazole ring can be confirmed by characteristic peaks in the IR spectrum . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Aplicaciones Científicas De Investigación

Anticancer Activity

N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea: derivatives have been studied for their potential anticancer properties . Research indicates that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles can significantly influence their cytotoxic activity, making them valuable in the development of new cancer therapies.

Antimicrobial and Antifungal Uses

These compounds have shown promising results in combating bacterial and fungal strains. They have been compared to reference drugs like amoxicillin and fluconazole, showcasing their potential as alternative antimicrobial and antifungal agents .

Agricultural Applications

In agriculture, N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea and its derivatives could be used as herbicides, insecticides, and plant protection agents. Their efficacy against various pests and diseases makes them candidates for safeguarding crops and ensuring food security .

Materials Science

These compounds are also explored in materials science for their potential use in the production of heat-resistant polymers and anti-corrosion agents. Their stability and resistance to various environmental factors make them suitable for enhancing the durability of materials .

Environmental Science

The derivatives of N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea are being researched for environmental applications, particularly in the development of novel compounds that can help in pollution control and environmental remediation efforts .

Analytical Chemistry

In analytical chemistry, these compounds are utilized for their spectral properties. They are employed in various spectral techniques, such as FT-IR and NMR, to confirm the structures of synthetic analogues, which is crucial in the synthesis and characterization of new chemical entities .

Mecanismo De Acción

The mechanism of action of “N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea” would depend on its intended use. For example, many thiadiazole derivatives have been found to exhibit biological activities such as antimicrobial, antifungal, and anticancer activities . The mechanism of action often involves interaction with biological targets such as enzymes or receptors .

Direcciones Futuras

The future directions for research on “N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea” could include further investigation of its synthesis, properties, and potential applications. For example, given the biological activities observed for many thiadiazole derivatives, it could be interesting to explore the potential biological activities of this compound .

Propiedades

IUPAC Name |

1-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14(16-12-9-5-2-6-10-12)17-15-19-18-13(21-15)11-7-3-1-4-8-11/h1-10H,(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRLAWQPNSPNPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26671166 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5730638.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5730652.png)

![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)

![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)

![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5730680.png)

![4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)

![2,2,2-trichloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5730692.png)

![2-azepanylidene(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile](/img/structure/B5730696.png)

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)

![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5730726.png)

![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)